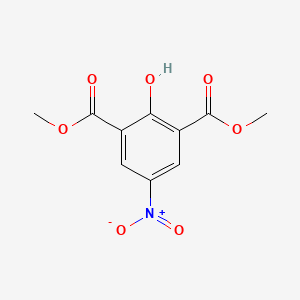

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate

Descripción

These esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Propiedades

IUPAC Name |

dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-17-9(13)6-3-5(11(15)16)4-7(8(6)12)10(14)18-2/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVNARRUWJQFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158955 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67294-54-6 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67294-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate can be synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of sulfuric acid. The reaction involves heating and refluxing the mixture for several hours, followed by cooling, filtration, and drying to obtain the final product .

Industrial Production Methods

The industrial production of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cell membrane integrity .

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Nitro Group (5-NO₂): The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring. This enhances reactivity in reduction reactions (e.g., catalytic hydrogenation to amines ) and stabilizes intermediates in nucleophilic aromatic substitution .

- Halogens (5-I, 5-Br) : Iodo and bromo substituents act as leaving groups in cross-coupling reactions. For example, dimethyl 5-iodoisophthalate participates in palladium-catalyzed couplings to generate biaryl structures .

- Amino Group (5-NH₂): The amino group is electron-donating, making the ring less reactive toward electrophiles but useful in diazo coupling for azo dyes .

Research Findings and Case Studies

- Grignard Reactions : Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate reacts with Grignard reagents to introduce alkyl/aryl groups, showcasing the versatility of ester functionalities in cage compounds .

- Crystallography : Single-crystal X-ray diffraction of related porphyrin-BCP hybrids confirms structural rigidity imparted by dicarboxylate esters .

- Experimental Phasing : SHELX software, widely used for crystallographic refinement, has been applied to analyze derivatives like dimethyl 5-iodoisophthalate, ensuring accurate structural assignments .

Actividad Biológica

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate, a derivative of nitrobenzenedicarboxylic acid, has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of hydroxyl and nitro groups along with dicarboxylate functionalities, suggests diverse mechanisms of action that may influence various biological pathways.

- Molecular Formula : C₈H₉N₁O₅

- Molecular Weight : 199.16 g/mol

- CAS Number : 67294-53-5

The biological activity of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules. The presence of both hydroxyl and nitro groups enhances its reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that derivatives of nitrobenzene compounds exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate may possess comparable properties.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL | |

| P. aeruginosa | 40 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Activity

In a controlled study involving human monocytes treated with lipopolysaccharides (LPS), the application of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate resulted in a significant decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological implications. Preliminary studies suggest that at higher concentrations, the compound may induce cytotoxic effects on certain cell lines.

Table 2: Cytotoxicity Assessment

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.